molecular formula C14H11ClF3N3O2 B2882787 ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)-5-pyrimidinecarboxylate CAS No. 678139-43-0

ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)-5-pyrimidinecarboxylate

Cat. No.: B2882787
CAS No.: 678139-43-0
M. Wt: 345.71
InChI Key: IHBRYRMTSICOQV-UHFFFAOYSA-N
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Description

ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)-5-pyrimidinecarboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a trifluoromethyl group, a carboxylate ester, and a 3-chloroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the 3-Chloroanilino Group: The 3-chloroanilino group can be attached through a nucleophilic aromatic substitution reaction between the pyrimidine derivative and 3-chloroaniline.

    Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative of the pyrimidine with ethanol in the presence of a dehydrating agent such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroanilino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)-5-pyrimidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate: Similar structure but with a different position of the chloro group.

    Ethyl 2-(3-bromoanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate: Similar structure but with a bromo group instead of a chloro group.

    Ethyl 2-(3-chloroanilino)-4-(methyl)pyrimidine-5-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)-5-pyrimidinecarboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O2/c1-2-23-12(22)10-7-19-13(21-11(10)14(16,17)18)20-9-5-3-4-8(15)6-9/h3-7H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBRYRMTSICOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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